molecular formula C9H15N3 B12987490 3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole

3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B12987490
M. Wt: 165.24 g/mol
InChI Key: SDMGIEGANOOIEJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a chemical compound with the molecular formula C11H16N2 It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pyrrolidinyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethylpyrazole with a suitable pyrrolidine derivative, such as 3-chloropyrrolidine, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the pyrrolidinyl group.

Scientific Research Applications

3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the pyrrolidinyl group, making it less complex.

    4-(Pyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5.

    3,5-Dimethyl-4-(piperidin-3-yl)-1H-pyrazole: Contains a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

3,5-Dimethyl-4-(pyrrolidin-3-yl)-1H-pyrazole is unique due to the presence of both the methyl groups and the pyrrolidinyl group, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

3,5-dimethyl-4-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C9H15N3/c1-6-9(7(2)12-11-6)8-3-4-10-5-8/h8,10H,3-5H2,1-2H3,(H,11,12)

InChI Key

SDMGIEGANOOIEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)C2CCNC2

Origin of Product

United States

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